molecular formula C17H13N3O3 B2837114 N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1219844-60-6

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2837114
CAS No.: 1219844-60-6
M. Wt: 307.309
InChI Key: GXGAWEXPARWSQB-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and benzofuran. Indazole is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Benzofuran derivatives are also recognized for their pharmacological potential, making this compound of significant interest in medicinal chemistry.

Scientific Research Applications

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the formation of the indazole and benzofuran rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The benzofuran ring can be synthesized via the cyclization of o-hydroxyaryl ketones . The final coupling step involves the reaction of the indazole derivative with the benzofuran carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated benzofuran derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of indazole and benzofuran rings, which endows it with a diverse range of biological activities. Its ability to inhibit kinases and its potential anticancer properties make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-22-14-4-2-3-10-7-15(23-16(10)14)17(21)19-12-6-5-11-9-18-20-13(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAWEXPARWSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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